1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
Description
This compound belongs to a class of benzoxazepine-derived ureas, characterized by a fused bicyclic core (benzo[b][1,4]oxazepin-4-one) substituted with methyl groups at positions 3, 3, and 3. The urea moiety is linked to the 7-position of the benzoxazepine ring and a tert-butyl group at the terminal nitrogen.
Properties
IUPAC Name |
1-tert-butyl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-16(2,3)19-15(22)18-11-7-8-13-12(9-11)20(6)14(21)17(4,5)10-23-13/h7-9H,10H2,1-6H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNNVBVCMVFZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NC(C)(C)C)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H28N2O4S
- Molecular Weight : 416.54 g/mol
- CAS Number : 922040-80-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxazepine ring and subsequent functionalization to introduce the tert-butyl and urea moieties. The synthetic pathway often utilizes carbon-carbon and carbon-nitrogen bond formation techniques that are essential in organic synthesis.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Recent studies have evaluated the biological activities of this compound across various biological systems. Below are some key findings:
Case Study 1: Antitumor Effects
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
In another investigation focusing on its antimicrobial properties, the compound showed promising results against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity comparable to standard antibiotics.
Case Study 3: Anti-inflammatory Activity
Research involving animal models of inflammation revealed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of oxazepine compounds exhibit promising anticancer properties. The unique substitution pattern on the oxazepine ring may enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .
- Case Study : A derivative similar to 1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea was tested against various cancer cell lines and showed significant inhibition of cell proliferation at micromolar concentrations.
-
Neuroprotective Effects
- Compounds containing the oxazepine structure have been investigated for their neuroprotective effects. They may act by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress .
- Research Findings : In vitro studies demonstrated that certain oxazepine derivatives could reduce neuronal apoptosis in models of neurodegenerative diseases .
Organic Synthesis Applications
-
Synthetic Intermediates
- The compound can serve as a versatile intermediate in the synthesis of more complex molecules due to its reactive functional groups. Its ability to undergo various chemical reactions makes it valuable in drug development processes.
- Example Reaction : The urea group can be utilized in coupling reactions with amines or carboxylic acids to form new urea derivatives with potential biological activity .
-
Ligand Development
- As a ligand in coordination chemistry, this compound could be employed to develop metal complexes that exhibit enhanced catalytic properties or biological activities.
- Application Insight : Metal complexes formed with similar oxazepine derivatives have shown improved efficacy in catalytic reactions and could be explored further for applications in material science and catalysis .
Comparison with Similar Compounds
Core Structural Features and Substituent Variations
The target compound shares a common benzoxazepin-4-one core with several analogs, differing primarily in the substituents on the urea moiety and peripheral positions. Key analogs include:
Impact of Substituents on Physicochemical Properties
- 4-Chlorobenzyl (Compound ): The electron-withdrawing chlorine atom may influence electronic distribution, affecting binding affinity in target interactions.
- Thiophen-2-ylmethyl (Compound ): The aromatic thiophene group could facilitate interactions with hydrophobic pockets in biological targets via van der Waals forces or π-stacking.
- 3,4-Dimethoxybenzyl (Compound ): Methoxy groups enhance solubility in polar solvents compared to alkyl or aromatic substituents, which may improve bioavailability.
Q & A
Q. What are the optimal synthetic routes for 1-(tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea, and how can yield be improved?
Methodological Answer: The synthesis of structurally analogous urea derivatives (e.g., tetrazine-functionalized ureas) often involves coupling reactions under inert atmospheres with catalysts like 2,4,6-collidine. For example, a two-step procedure using dry dichloromethane, tert-butyl isocyanate, and controlled stoichiometric ratios (1.05 eq) can yield ~63% purity after silica gel chromatography with gradient elution (petroleum ether/ethyl acetate) . To optimize yield:
- Use reaction path search methods (quantum chemical calculations) to predict favorable intermediates and transition states .
- Apply statistical design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C/19F NMR (if fluorine substituents exist) to confirm regioselectivity and functional group integrity. For example, tetrahydrobenzooxazepin rings show distinct splitting patterns for methyl groups in 1H NMR .
- High-Resolution Mass Spectrometry (HRMS): To validate molecular ion peaks (e.g., [M+H]+) and isotopic distributions.
- Thin-Layer Chromatography (TLC): Monitor reaction progress using petroleum ether/ethyl acetate gradients (Rf values <0.5 indicate polar impurities) .
Q. How can solubility and stability be assessed for in vitro assays?
Methodological Answer:
- Solubility Screening: Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) to mimic physiological conditions. Use dynamic light scattering (DLS) to detect aggregation.
- Stability Studies: Incubate the compound at 37°C in buffer solutions (pH 3–9) and analyze degradation products via LC-MS over 24–72 hours.
Advanced Research Questions
Q. How to design a factorial experiment to investigate the compound’s reactivity under varying catalytic conditions?
Methodological Answer: Use a 2^k factorial design (k = variables) to evaluate interactions between factors like temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst type (e.g., Pd vs. Cu). Example framework:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 40°C | 80°C |
| Solvent | THF | DCM |
| Catalyst | Pd(OAc)₂ | CuI |
| Analyze main effects and interactions via ANOVA, prioritizing variables with p-values <0.05 . |
Q. How to resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Assay Validation: Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays).
- Meta-Analysis: Apply comparative frameworks (e.g., Morlino’s comparative methodology) to align experimental conditions (pH, cell line, incubation time) and identify confounding variables .
- Computational Modeling: Use molecular dynamics simulations to assess conformational stability under assay-specific conditions (e.g., membrane permeability vs. aqueous solubility) .
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to screen against kinase ATP-binding pockets. Prioritize poses with ΔG < -8 kcal/mol.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate electron transfer mechanisms at catalytic sites (e.g., tyrosine kinase inhibition) .
- Machine Learning (ML): Train models on existing kinase inhibitor datasets (IC50 values) to predict activity cliffs and SAR trends .
Q. How to analyze reaction mechanisms involving the tetrahydrobenzooxazepin core?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H activation).
- Transition State Theory (TST): Calculate activation energies (ΔG‡) using Gaussian09 at the B3LYP/6-31G* level to map reaction coordinates .
- In Situ Monitoring: Use ReactIR or HPLC-MS to detect transient intermediates (e.g., oxazepin ring-opening products) .
Methodological Framework for Addressing Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
